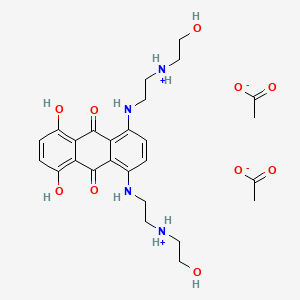

Dhaq diacetate

Descripción

Propiedades

Número CAS |

70711-41-0 |

|---|---|

Fórmula molecular |

C26H36N4O10 |

Peso molecular |

564.6 g/mol |

Nombre IUPAC |

2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate |

InChI |

InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4) |

Clave InChI |

ZWCKUVMZBKQQRG-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |

Números CAS relacionados |

65271-80-9 (Parent) |

Sinónimos |

Acetate, Mitoxantrone CL 232325 CL-232325 CL232325 DHAQ Hydrochloride, Mitoxantrone Mitoxantrone Mitoxantrone Acetate Mitoxantrone Hydrochloride Mitozantrone Mitroxone Novantron Novantrone NSC 279836 NSC 287836 NSC 299195 NSC 301739 NSC 301739D NSC-279836 NSC-287836 NSC-299195 NSC-301739 NSC-301739D NSC279836 NSC287836 NSC299195 NSC301739 NSC301739D Onkotrone Pralifan Ralenova |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dihydroartemisinin (DHA)

A Note on Nomenclature: The query for "Dhaq diacetate" yields ambiguity in scientific literature. While a PubChem entry exists for a compound with this name related to the anthracenedione, Mitoxantrone, there is a significant body of research on Dihydroartemisinin (DHA), a potent derivative of artemisinin, for which "DHAQ" could be a variant abbreviation. Given the extensive and detailed mechanistic data available for Dihydroartemisinin, this guide will focus on its well-documented activities, particularly in the context of cancer research, which aligns with the depth of inquiry requested.

Introduction to Dihydroartemisinin (DHA)

Dihydroartemisinin (DHA) is the active metabolite of all artemisinin compounds, which are well-established antimalarial drugs[1][2]. Beyond its efficacy against malaria, a growing body of evidence has highlighted the potent anticancer activities of DHA[3][4]. Its therapeutic potential stems from a unique mechanism of action that is selectively cytotoxic to cancer cells[4][5]. This guide provides a detailed overview of the molecular mechanisms through which DHA exerts its effects, with a focus on its anticancer properties.

Core Mechanism of Action: Iron-Dependent Generation of Reactive Oxygen Species (ROS)

The central feature of DHA's molecular structure is an endoperoxide bridge, which is crucial for its cytotoxic activity[4][5]. The mechanism is initiated by the interaction of this bridge with intracellular ferrous iron (Fe²⁺), which is typically more abundant in cancer cells due to their high metabolic rate and demand for iron[5].

This iron-mediated cleavage of the endoperoxide bridge generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals[1]. The resulting oxidative stress leads to widespread damage of cellular macromolecules, including proteins and lipids, disrupting essential cellular processes and ultimately leading to cell death[2].

Caption: Core mechanism of DHA activation.

Multifaceted Anticancer Mechanisms of DHA

DHA's anticancer effects are not solely dependent on ROS-mediated damage. It modulates a variety of signaling pathways and cellular processes critical for cancer cell survival and proliferation.

Induction of Apoptosis

DHA is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. It alters the balance of pro- and anti-apoptotic proteins, specifically by downregulating Bcl-2 and upregulating Bax, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c[2]. This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, culminating in programmed cell death[2][6].

Caption: DHA-induced mitochondrial apoptosis pathway.

Inhibition of Key Signaling Pathways

DHA has been shown to inhibit several signaling pathways that are constitutively active in many cancers and are crucial for their growth and survival.

-

JAK/STAT Pathway: DHA can inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling, which is involved in cell proliferation and survival[2].

-

Hedgehog (Hh) Pathway: In some cancers, such as ovarian cancer, DHA suppresses the Hedgehog signaling pathway, thereby inhibiting cell viability, migration, and invasion[7].

-

NF-κB Pathway: DHA can induce apoptosis and autophagy by suppressing the activation of NF-κB, a key regulator of inflammation and cell survival[4].

Caption: Inhibition of pro-survival signaling pathways by DHA.

Cell Cycle Arrest

DHA can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation[4].

Quantitative Data on DHA's Anticancer Activity

The efficacy of DHA varies across different cancer cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study on colorectal cancer cells.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| HCT-116 | Colorectal Cancer | DHA Derivative 851 | 0.59 ± 0.12 |

Data extracted from a study on DHA derivatives[6].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

Objective: To determine the concentration-dependent effect of DHA on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

DHA stock solution (dissolved in DMSO)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

DHA Treatment: Prepare serial dilutions of DHA in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DHA (e.g., 0, 2.5, 10, 40, 80 µM)[4]. Include a vehicle control group treated with DMSO at the same concentration as the highest DHA dose.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical cell viability assay.

Conclusion

The mechanism of action of Dihydroartemisinin is multifaceted and complex. Its core activity relies on iron-dependent generation of cytotoxic ROS, a mechanism that preferentially targets cancer cells with high iron content. Furthermore, DHA modulates a wide array of cellular processes, including apoptosis, cell cycle progression, and critical pro-survival signaling pathways. This pleiotropic activity makes DHA a compelling candidate for further investigation and development in oncology.

References

- 1. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 3. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Dhaq Diacetate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and biological activities of Dhaq diacetate, an analogue of the potent antineoplastic agent, Mitoxantrone.

Chemical Structure and Properties

This compound, also known as Mitoxantrone diacetate, is a synthetic anthracenedione. Its chemical identity is rooted in the structure of its parent compound, Mitoxantrone, a well-established anticancer drug. The core structure consists of a planar tricyclic aromatic anthraquinone system, which is crucial for its biological activity.

The IUPAC name for this compound is 2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate.[1] It is the diacetate salt of 1,4-dihydroxy-5,8-bis({2-[(2-hydroxyethyl)amino]ethyl}amino)-9,10-anthracenedione.[1]

Chemical Structure:

-

Core: Anthracenedione

-

Substituents: Two identical side chains attached to the anthraquinone core. Each side chain contains a hydroxyethylaminoethylamino group.

-

Salt form: Diacetate salt, indicating the presence of two acetate counter-ions.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate | [1] |

| Synonyms | Mitoxantrone diacetate, this compound | [1] |

| CAS Number | 70711-41-0 | [1] |

| Molecular Formula | C26H36N4O10 | [1] |

| Molecular Weight | 564.6 g/mol (Computed) | [1] |

| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO | [1] |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, the general synthetic routes for Mitoxantrone and its analogues provide a framework for its preparation. The synthesis of such anthracenedione derivatives typically involves the condensation of a substituted leucoquinizarin with appropriate amines, followed by air oxidation.[2]

A plausible synthetic workflow for this compound would likely start from 1,4,5,8-tetrahydroxyanthraquinone (leucoquinizarin), which is then reacted with an excess of 2-(2-aminoethylamino)ethanol to introduce the side chains. The final step would involve the formation of the diacetate salt by treatment with acetic acid.

Biological Activity and Mechanism of Action

The biological activity of this compound is presumed to be very similar to that of its parent compound, Mitoxantrone, which is a potent topoisomerase II inhibitor and DNA intercalator.[3] This mechanism of action is central to its cytotoxic effects against cancer cells.

3.1. DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic core of the this compound molecule allows it to insert itself between the base pairs of DNA, a process known as intercalation.[4][5][6] This interaction distorts the DNA double helix, interfering with essential cellular processes such as DNA replication and transcription.

Furthermore, this compound is expected to inhibit topoisomerase II, a critical enzyme that manages DNA topology during replication and transcription.[3] By stabilizing the complex between topoisomerase II and DNA, the drug leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of action for this compound.

3.2. Cytotoxicity

As an analogue of Mitoxantrone, this compound is expected to exhibit significant cytotoxic activity against a range of cancer cell lines. While specific IC50 values for this compound are not widely reported, the data for Mitoxantrone provides a strong indication of its potential potency.

Table of IC50 Values for Mitoxantrone:

| Cell Line | Cancer Type | IC50 (nM) | Source |

| MCF-7 | Breast Carcinoma | 196 | [7] |

| MDA-MB-231 | Breast Carcinoma | 18 | [7] |

| HL-60 | Promyelocytic Leukemia | 8 | [1] |

| THP-1 | Acute Monocytic Leukemia | 12 | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological activity of compounds like this compound. Below are representative methodologies for key assays.

4.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or a relevant analogue) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]

Caption: General workflow for an MTT cytotoxicity assay.

4.2. DNA Unwinding Assay

This assay is used to determine if a compound intercalates into DNA. Intercalation causes the DNA to unwind.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, a type I topoisomerase, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture to allow the topoisomerase to relax the plasmid DNA in the presence of the compound.

-

Enzyme Inactivation: Stop the reaction and inactivate the topoisomerase.

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the amount of supercoiled DNA with increasing compound concentration indicates intercalation.

Conclusion

This compound, as a close analogue of Mitoxantrone, holds potential as a cytotoxic agent for cancer research and development. Its presumed mechanism of action, involving DNA intercalation and topoisomerase II inhibition, is a well-validated strategy in cancer chemotherapy. Further experimental validation of its physicochemical properties and a comprehensive evaluation of its cytotoxic profile against a broad panel of cancer cell lines are warranted to fully elucidate its therapeutic potential. The experimental protocols and background information provided in this guide serve as a foundational resource for researchers embarking on the study of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of anticancer drug mitoxantrone with DNA analyzed by electrochemical and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. sphinxsai.com [sphinxsai.com]

Mitoxantrone Diacetate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitoxantrone, a synthetic anthracenedione derivative, emerged from a focused effort to develop a safer alternative to the highly effective but cardiotoxic anthracycline antibiotics. Its discovery marked a significant advancement in cancer chemotherapy and later found application in the management of multiple sclerosis. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of mitoxantrone diacetate. It includes detailed experimental protocols, quantitative data on its efficacy and pharmacokinetics, and visualizations of key biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Discovery and Development

The development of mitoxantrone was driven by the need to mitigate the dose-limiting cardiotoxicity associated with doxorubicin, a widely used anticancer agent. Researchers at Lederle Laboratories (a division of American Cyanamid) embarked on a program to synthesize analogues of anthracyclines that retained potent antineoplastic activity with an improved safety profile. This led to the creation of the anthracenedione class of compounds, with mitoxantrone (initially known as CL 232 ,315) emerging as a lead candidate.[1]

Early studies demonstrated that mitoxantrone possessed significant antitumor activity in various murine tumor models, including leukemias and solid tumors.[1] A key distinguishing feature of mitoxantrone was its reduced potential for generating reactive oxygen species, a mechanism implicated in the cardiotoxicity of anthracyclines. This difference was attributed to the structural modifications in the anthracenedione core.[2] Following promising preclinical results, clinical trials commenced, ultimately leading to its approval for the treatment of various cancers and later for multiple sclerosis.[3][4]

Synthesis of Mitoxantrone Diacetate

The synthesis of mitoxantrone involves a multi-step process, with a key intermediate being leuco-1,4,5,8-tetrahydroxyanthraquinone. The following is a representative synthetic route.

Experimental Protocol: Synthesis of Mitoxantrone Hydrochloride

Step 1: Synthesis of Leuco-1,4,5,8-tetrahydroxyanthraquinone

A common precursor for mitoxantrone synthesis is 1,8-dihydroxy-4,5-diaminoanthraquinone, which can be prepared from chrysazin.[5] This intermediate is then converted to leuco-1,4,5,8-tetrahydroxyanthraquinone.

Step 2: Condensation and Oxidation to Mitoxantrone [6]

-

In a 250 ml three-necked flask under a nitrogen or argon atmosphere, add 10.5 g of leuco-1,4,5,8-tetrahydroxyanthraquinone.

-

Add 59 ml of 1,4-dioxane and stir until the solid is completely dissolved.

-

Slowly add 38 g of N-(2-hydroxyethyl)ethylenediamine dropwise over approximately 14 minutes with continuous stirring. A paste-like viscous liquid will form.

-

Heat the reaction mixture in a water bath at 53°C for 2.2 hours. The color will change to a blue-brown or blue-violet oily liquid.

-

Transfer the product to a separate vessel and add 170 ml of absolute ethanol.

-

While maintaining the temperature at 59°C, slowly bubble dry oxygen through the solution for 5.5 hours until the reaction mixture turns a bright blue.

-

Cool the solution to room temperature and allow it to stand for 30 hours to facilitate crystallization.

-

Collect the blue crystals of mitoxantrone by vacuum filtration.

Step 3: Purification and Formation of the Dihydrochloride Salt [6]

-

Prepare a 3:1 (v/v) mixture of absolute ethanol and n-hexane.

-

Dissolve 9 g of the crude mitoxantrone in the solvent mixture in a three-necked flask by heating in a water bath to 54°C with stirring.

-

Add activated carbon to the solution and heat to reflux at 68°C for 22 minutes with continuous stirring.

-

Filter the hot solution under reduced pressure to remove the activated carbon.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath overnight to precipitate the purified mitoxantrone.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals multiple times with the ethanol/n-hexane mixture until the product is a lustrous, evenly granulated blue crystal.

-

Dry the crystals in a constant temperature oven at 105°C for 1.9 hours to obtain mitoxantrone hydrochloride. The diacetate salt can be prepared by treating the free base with acetic acid.

Mechanism of Action

Mitoxantrone exerts its therapeutic effects through a combination of mechanisms, primarily involving DNA interaction and immunomodulation.

DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of mitoxantrone's anticancer activity is its ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[7][8]

-

DNA Intercalation: The planar aromatic ring system of mitoxantrone inserts itself between the base pairs of the DNA double helix.[9] This intercalation distorts the DNA structure, interfering with the processes of transcription and replication.[7]

-

Topoisomerase II Inhibition: Mitoxantrone stabilizes the covalent complex formed between topoisomerase II and DNA.[9] This prevents the re-ligation of the DNA strands that have been cleaved by the enzyme to relieve torsional stress, leading to the accumulation of double-strand breaks.[10] These DNA breaks trigger a cascade of events, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[7][11]

Immunomodulatory Effects

In the context of multiple sclerosis, the immunosuppressive properties of mitoxantrone are central to its therapeutic benefit. It affects various components of the immune system:

-

T-Cells and B-Cells: Mitoxantrone suppresses the proliferation of T-cells and B-cells.[3][12] It also enhances the function of suppressor T-cells and inhibits B-cell function and antibody production.[12]

-

Macrophages: It inhibits macrophage-mediated myelin degradation, a key pathological process in multiple sclerosis.[12]

-

Antigen Presentation and Cytokine Secretion: Mitoxantrone impairs antigen presentation and reduces the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-2 (IL-2).[13][14]

References

- 1. scispace.com [scispace.com]

- 2. Mitoxantrone, More than Just Another Topoisomerase II Poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of mitoxantrone for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Mitoxantrone synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]

- 10. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of mitoxantrone | Semantic Scholar [semanticscholar.org]

- 13. Mitoxantrone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

Dhaq Diacetate (Mitoxantrone Diacetate): A Technical Guide on its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhaq diacetate, chemically known as Mitoxantrone diacetate, is a potent antineoplastic agent belonging to the anthracenedione class of drugs.[1] It is a well-established inhibitor of topoisomerase II, a critical enzyme involved in maintaining DNA topology during replication, transcription, and chromosome segregation.[1] By targeting topoisomerase II, this compound disrupts essential cellular processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][3] This technical guide provides an in-depth overview of this compound's core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II. The mechanism involves several key steps:

-

DNA Intercalation: this compound intercalates into the DNA double helix, a process driven by hydrogen bonding. This binding distorts the DNA structure.[4]

-

Stabilization of the Cleavage Complex: Topoisomerase II functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, thus resolving topological problems. This compound stabilizes the covalent intermediate of this reaction, known as the "cleavage complex," where topoisomerase II is covalently bound to the 5' ends of the broken DNA.[4]

-

Inhibition of DNA Religation: By stabilizing this complex, this compound prevents the religation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks.[4]

-

Induction of Apoptosis: The accumulation of these DNA breaks triggers a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to programmed cell death.[2][3]

The following diagram illustrates the general mechanism of topoisomerase II and the inhibitory action of this compound.

Caption: Mechanism of Topoisomerase II inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound (Mitoxantrone) has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B-CLL | B-chronic lymphocytic leukaemia | 0.7 - 1.4 µg/ml | [3] |

| MDA-MB-231 | Breast Carcinoma | 0.018 | [5] |

| MCF-7 | Breast Carcinoma | 0.196 | [5] |

| U2OS | Osteosarcoma | ~0.5 - 1.0 | [6] |

| MG63 | Osteosarcoma | ~0.5 - 1.0 | [6] |

Note: The conversion of µg/ml to µM depends on the molecular weight of the compound. For Mitoxantrone (molecular weight approx. 444.5 g/mol ), 1 µg/ml is approximately 2.25 µM.

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways involved in cell survival and apoptosis.

Akt/FOXO3 Pathway

In osteosarcoma cells, this compound has been demonstrated to inhibit the phosphorylation of Akt, a key protein in cell survival signaling.[6] This inhibition leads to the nuclear localization and activation of the transcription factor FOXO3.[6] Activated FOXO3 upregulates the expression of pro-apoptotic genes like Bax and Bim, while downregulating anti-apoptotic genes such as Bcl-2, thereby promoting apoptosis.[6]

Caption: this compound-mediated modulation of the Akt/FOXO3 pathway.

Death Receptor Pathway

Studies have shown that this compound can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis.[7] This sensitization is achieved, in part, by upregulating the expression of death receptors DR4 and DR5 on the cell surface.[7] Increased expression of these receptors enhances the apoptotic signal upon TRAIL binding.

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This in vitro assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

kDNA substrate

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP)

-

This compound (Mitoxantrone) at various concentrations

-

Etoposide (positive control)

-

DMSO (vehicle control)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

-

4 µL 5X Assay Buffer

-

x µL this compound (or control)

-

1 µL kDNA (e.g., 200 ng)

-

1 µL Human Topoisomerase II (e.g., 1-2 units)

-

ddH2O to a final volume of 20 µL

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 4 µL of Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer containing ethidium bromide.

-

Run the gel at a constant voltage (e.g., 1-5 V/cm) until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light and capture an image.

Interpretation of Results:

-

Negative Control (no enzyme): A single band of high molecular weight kDNA at the top of the gel.

-

Positive Control (enzyme, no inhibitor): Decatenated minicircles will migrate into the gel.

-

Inhibitor (this compound): Inhibition of decatenation will result in the retention of the kDNA at the top of the gel, similar to the negative control. The degree of inhibition can be quantified by densitometry.

References

- 1. cancercareontario.ca [cancercareontario.ca]

- 2. Effect of mitoxantrone on proliferation dynamics and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Mitoxantrone as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Embrace: An In-depth Technical Guide to the DNA Intercalation of Mitoxantrone Diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the DNA intercalation of Mitoxantrone diacetate, a potent antineoplastic agent. By delving into the core mechanisms of its interaction with DNA, this document aims to equip researchers and drug development professionals with a thorough understanding of its biochemical and biophysical properties. Through detailed data presentation, experimental methodologies, and visual schematics, we explore the intricacies of Mitoxantrone's mode of action, a critical aspect for the development of novel and more effective cancer therapies.

Core Mechanism of Action: A Dual Assault on Cancer Cells

Mitoxantrone diacetate exerts its cytotoxic effects primarily through two interconnected mechanisms: direct intercalation into the DNA double helix and the subsequent inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3]

-

DNA Intercalation: The planar aromatic chromophore of the Mitoxantrone molecule inserts itself between the base pairs of the DNA, a process known as intercalation.[3][4] This physical distortion of the DNA structure interferes with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][4] The two side chains of the molecule are thought to interact with the DNA phosphate backbone, further stabilizing the complex.[5]

-

Topoisomerase II Inhibition: By intercalating into the DNA, Mitoxantrone traps topoisomerase II in a covalent complex with the DNA.[6][7] This prevents the enzyme from re-ligating the DNA strands after its cleavage activity, leading to the accumulation of double-strand breaks.[7][8] The persistence of these breaks triggers a cascade of cellular events culminating in programmed cell death.[8]

The following diagram illustrates the primary mechanism of Mitoxantrone's interaction with DNA and its subsequent effect on topoisomerase II.

Caption: Mechanism of Mitoxantrone Action.

Quantitative Analysis of Mitoxantrone-DNA Binding

The interaction between Mitoxantrone and DNA has been quantified using various biophysical techniques. The following tables summarize key binding parameters reported in the literature.

Table 1: Binding Affinity and Stoichiometry of Mitoxantrone-DNA Interaction

| Parameter | Value | Method | Reference |

| Association Constant (Ka) | ~1 x 10^5 M⁻¹ | Magnetic Tweezers | [9][10] |

| Association Constant (Ka) | 1.38 x 10^6 M⁻¹ (high D/N ratio) | Spectroscopy | |

| Association Constant (Ka) | 1.8 x 10^5 M⁻¹ (low D/N ratio) | Spectroscopy | |

| Association Constant (Ka) | (5.05 ± 0.06) x 10^6 M⁻¹ | Microcalorimetry | [11] |

| Binding Site Size (n) | ~2.5 base pairs | Magnetic Tweezers | [9][10] |

| Binding Site Size (n) | ~2 base pairs | Microcalorimetry | [11] |

Table 2: Thermodynamic and Structural Parameters of Mitoxantrone-DNA Binding

| Parameter | Value | Method | Reference |

| DNA Unwinding Angle (ϑ) | ~16° | Magnetic Tweezers | [9][10] |

| Binding Mode | Intercalation and Groove Binding | Magnetic Tweezers | [9] |

| Enthalpy Change (ΔH) | Predominantly negative (enthalpy driven) | Microcalorimetry | [11] |

| Entropy Change (ΔS) | Small and positive | Microcalorimetry | [11] |

Detailed Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction between Mitoxantrone and DNA. Below are detailed methodologies for some of the key experiments.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to monitor changes in the absorbance spectrum of Mitoxantrone upon binding to DNA. Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the absorption maxima.[12][13]

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of Mitoxantrone diacetate in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA in the same buffer. The concentration of DNA should be determined spectrophotometrically by measuring the absorbance at 260 nm.

-

-

Titration:

-

Place a fixed concentration of Mitoxantrone in a quartz cuvette.

-

Record the initial UV-Vis spectrum (typically from 500 to 700 nm).

-

Incrementally add small aliquots of the DNA solution to the Mitoxantrone solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate before recording the spectrum.

-

-

Data Analysis:

-

Monitor the changes in absorbance at the wavelength of maximum absorption for Mitoxantrone.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.

-

Fluorescence Spectroscopy

The intrinsic fluorescence of Mitoxantrone can be utilized to study its binding to DNA.[10][14] Changes in fluorescence intensity and polarization upon DNA binding provide insights into the binding mechanism and affinity.[10]

Protocol:

-

Instrumentation:

-

Use a spectrofluorometer with excitation and emission monochromators.

-

-

Solution Preparation:

-

Prepare Mitoxantrone and DNA solutions in a suitable buffer as described for UV-Vis spectroscopy.

-

-

Fluorescence Titration:

-

Excite the Mitoxantrone solution at its excitation maximum (around 610 nm and 660 nm) and record the emission spectrum (maximum around 685 nm).[10]

-

Titrate the Mitoxantrone solution with increasing concentrations of DNA.

-

Record the fluorescence spectrum after each addition of DNA.

-

-

Data Analysis:

-

Analyze the quenching of Mitoxantrone fluorescence as a function of DNA concentration to determine the binding constant using the Stern-Volmer equation.

-

Changes in fluorescence polarization can also be measured to confirm binding.[10]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon drug binding.[15] The binding of Mitoxantrone to DNA can induce changes in the DNA's CD spectrum and also result in an induced CD signal for the drug itself.[9]

Protocol:

-

Instrumentation:

-

Use a CD spectropolarimeter.

-

-

Sample Preparation:

-

Prepare solutions of DNA and Mitoxantrone in a low-salt buffer to minimize interference.

-

-

Spectral Measurement:

-

Record the CD spectrum of the DNA solution alone in the far-UV region (typically 220-320 nm).

-

Add increasing amounts of Mitoxantrone to the DNA solution and record the CD spectrum after each addition.

-

Record the induced CD spectrum in the visible region corresponding to the absorbance of Mitoxantrone.

-

-

Data Interpretation:

The following diagram outlines a general workflow for studying Mitoxantrone-DNA interactions.

References

- 1. doaj.org [doaj.org]

- 2. Mitoxantrone | mitozantrone | Topo II inhibitor | TargetMol [targetmol.com]

- 3. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cost-nectar.eu [cost-nectar.eu]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]

- 9. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inis.iaea.org [inis.iaea.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Interaction of anticancer drug mitoxantrone with DNA analyzed by electrochemical and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of the fluorescence of the antitumor agent, mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Dhaq Diacetate (Mitoxantrone): A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhaq diacetate, chemically known as 1,4-dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate, is a synthetic anthracenedione. The active component, Mitoxantrone, is a potent antineoplastic agent with a well-established role in the treatment of various cancers, including acute myeloid leukemia, metastatic breast cancer, and hormone-refractory prostate cancer. It is also utilized in the management of multiple sclerosis. This technical guide provides an in-depth overview of the biological activity, molecular targets, and mechanisms of action of Mitoxantrone, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Biological Activities and Molecular Targets

Mitoxantrone exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting cellular DNA and associated enzymes. Its core biological activities include:

-

DNA Intercalation: Mitoxantrone's planar aromatic ring structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription.

-

Topoisomerase II Inhibition: A primary and critical target of Mitoxantrone is Topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. Mitoxantrone stabilizes the transient DNA-Topoisomerase II complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the DNA, which subsequently triggers cell cycle arrest and apoptosis.

-

Induction of Apoptosis: The DNA damage induced by Mitoxantrone is a potent trigger for programmed cell death, or apoptosis. This process is initiated through the activation of various signaling pathways that converge on the executioner caspases.

-

Cell Cycle Arrest: By causing DNA damage and disrupting DNA replication, Mitoxantrone effectively halts the cell cycle, primarily at the G2/M phase, preventing cancer cells from proliferating.

-

Immunomodulatory Effects: Mitoxantrone has been shown to suppress the proliferation of T cells, B cells, and macrophages, and to impair antigen presentation. This immunosuppressive activity is the basis for its use in treating multiple sclerosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of Mitoxantrone has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MOLT-16 | Acute Lymphoblastic Leukemia (ALL) | 0.004146 |

| SU-DHL-5 | Diffuse Large B-cell Lymphoma (DLBC) | 0.004788 |

| MOLM-13 | Acute Myeloid Leukemia (LAML) | 0.006629 |

| SK-MM-2 | Myeloma | 0.007303 |

| SK-ES-1 | Ewing's Sarcoma | 0.013647 |

| DOHH-2 | Diffuse Large B-cell Lymphoma (DLBC) | 0.013780 |

| P12-ICHIKAWA | Acute Lymphoblastic Leukemia (ALL) | 0.013926 |

| KOPN-8 | B-cell Leukemia | 0.013929 |

| HC-1 | Hairy Cell Leukemia | 0.016322 |

| IMR-5 | Neuroblastoma | 0.017094 |

| NALM-6 | B-cell Leukemia | 0.018038 |

| ALL-PO | Acute Lymphoblastic Leukemia (ALL) | 0.018277 |

| CTV-1 | Acute Myeloid Leukemia (LAML) | 0.019157 |

| SR | Lymphoid Neoplasm | 0.019266 |

| Daudi | Burkitt's Lymphoma | 0.019398 |

| ALL-SIL | T-cell Leukemia | 0.020343 |

| SUP-M2 | Anaplastic Large Cell Lymphoma | 0.021284 |

| DU-4475 | Breast Cancer | 0.021420 |

| MM1S | Myeloma | 0.021432 |

| SCC-3 | Diffuse Large B-cell Lymphoma (DLBC) | 0.023472 |

| RS4-11 | Leukemia | 0.024834 |

| CESS | Acute Myeloid Leukemia (LAML) | 0.024906 |

| MHH-CALL-2 | B-cell Leukemia | 0.025348 |

| KY821 | Leukemia | 0.025624 |

| EoL-1-cell | Haematopoietic Neoplasm | 0.026328 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Mitoxantrone.

Topoisomerase II Decatenation Assay

This assay assesses the inhibitory effect of Mitoxantrone on the decatenating activity of Topoisomerase II using kinetoplast DNA (kDNA) as a substrate.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA)

-

10 mM ATP solution

-

Mitoxantrone stock solution (in DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel imaging system

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase II Reaction Buffer, 1 mM ATP, and 200 ng of kDNA.

-

Add varying concentrations of Mitoxantrone or DMSO (vehicle control) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of human Topoisomerase II enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control.

DNA Intercalation Assay (Fluorescence-based)

This assay measures the ability of Mitoxantrone to intercalate into DNA by monitoring changes in the fluorescence of a DNA-binding dye (e.g., ethidium bromide).

Materials:

-

Calf thymus DNA or other double-stranded DNA

-

Ethidium bromide solution

-

Mitoxantrone stock solution (in DMSO)

-

Tris-EDTA (TE) buffer (pH 7.4)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare a solution of DNA in TE buffer.

-

Add ethidium bromide to the DNA solution to a final concentration that gives a stable fluorescence signal.

-

Record the baseline fluorescence of the DNA-ethidium bromide complex.

-

Add increasing concentrations of Mitoxantrone to the solution.

-

After each addition, incubate for a short period to allow for binding equilibrium and then measure the fluorescence.

-

DNA intercalation by Mitoxantrone will displace the ethidium bromide, leading to a quenching of the fluorescence signal.

-

Plot the fluorescence intensity against the Mitoxantrone concentration to determine the extent of intercalation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the induction of apoptosis by Mitoxantrone through the detection of phosphatidylserine externalization (an early apoptotic marker) and plasma membrane integrity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Mitoxantrone stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Mitoxantrone or DMSO (vehicle control) for the desired time period (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. The data will allow for the differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the effect of Mitoxantrone on cell cycle distribution by staining the cellular DNA with propidium iodide.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Mitoxantrone stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Mitoxantrone as described in the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Logical Relationships

Mitoxantrone's induction of apoptosis and cell cycle arrest involves the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Conclusion

This compound, through its active component Mitoxantrone, is a potent cytotoxic agent with a well-defined mechanism of action centered on DNA intercalation and Topoisomerase II inhibition. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of oncology and drug development, facilitating further investigation into the therapeutic potential and molecular intricacies of this important chemotherapeutic agent.

An In-depth Technical Guide on the Role of Mitoxantrone Diacetate in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoxantrone is a synthetic anthracenedione derivative with potent antineoplastic activity.[1] It is utilized in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[2][3] Its therapeutic efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in rapidly proliferating cancer cells.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying mitoxantrone-induced apoptosis, detailed experimental protocols for its investigation, and quantitative data to support further research and development.

Core Mechanisms of Mitoxantrone-Induced Apoptosis

Mitoxantrone employs a multi-faceted approach to trigger apoptosis, primarily through the inhibition of topoisomerase II and DNA intercalation, which culminates in DNA damage and the activation of downstream cell death pathways.[1][4][5]

DNA Damage and Topoisomerase II Inhibition

Mitoxantrone intercalates into DNA, disrupting the normal processes of replication and transcription.[4][5] A critical aspect of its mechanism is the inhibition of topoisomerase II, an enzyme essential for resolving DNA torsional stress during replication and repair.[1][4][5] Mitoxantrone stabilizes the covalent intermediate complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[5] This leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis.[1][5] In human breast cancer T47D cells, topoisomerase II activity was inhibited at a mitoxantrone concentration of 10 ng/mL and became undetectable at 40 ng/mL.[6]

Generation of Reactive Oxygen Species (ROS)

Mitoxantrone has been shown to induce the formation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, lipids, and proteins.[5][7] This oxidative stress contributes to the cytotoxic effects of mitoxantrone and can initiate apoptotic signaling.[5][8] In erythrocytes, a 48-hour exposure to 25 μg/ml mitoxantrone led to a significant increase in ROS formation.[9] The antioxidant N-acetylcysteine was able to significantly blunt the apoptotic effects of mitoxantrone, highlighting the role of ROS in this process.[7][9]

Signaling Pathways in Mitoxantrone-Induced Apoptosis

Mitoxantrone modulates several key signaling pathways to execute the apoptotic program. These pathways involve a complex interplay of pro- and anti-apoptotic proteins, ultimately leading to the activation of caspases, the executioners of apoptosis.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route through which mitoxantrone induces apoptosis. This pathway is centered around the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[10][11]

-

Bcl-2 Family Proteins: The Bcl-2 family consists of pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[10][11] Mitoxantrone treatment has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bim, while downregulating the anti-apoptotic protein Bcl-2 in osteosarcoma cells.[1] In glioblastoma cells, mitoxantrone treatment led to the upregulation of pro-apoptotic genes such as Puma, Noxa, and Hrk, and the downregulation of anti-apoptotic genes like Bcl2L10, Birc5, Birc3, and Bcl2.[12] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP).[10]

-

Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm.[13] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[13][14] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12][13][14] Mitoxantrone treatment has been shown to increase the cleavage of caspase-3 and PARP (a substrate of activated caspase-3) in osteosarcoma and B-chronic lymphocytic leukaemia cells.[1][15]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. Mitoxantrone has been shown to sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by upregulating the expression of death receptors DR4 and DR5.[12] This increased expression of death receptors enhances the apoptotic signal transduction upon ligand binding, leading to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to engage the intrinsic pathway.[12][13]

The Akt/FOXO3 Signaling Pathway

Recent studies have implicated the Akt/FOXO3 signaling pathway in mitoxantrone-induced apoptosis.[1][16] The transcription factor FOXO3 is a tumor suppressor that can promote the expression of pro-apoptotic genes.[1] Akt, a serine/threonine kinase, can phosphorylate and inactivate FOXO3 by promoting its translocation from the nucleus to the cytoplasm.[1] Mitoxantrone treatment has been shown to inhibit the phosphorylation of Akt, leading to the nuclear localization and activation of FOXO3.[1][16] Activated FOXO3 can then upregulate the expression of pro-apoptotic proteins like Bim, contributing to apoptosis.[1] Silencing of FOXO3 has been shown to attenuate mitoxantrone-mediated apoptosis in osteosarcoma cells.[1][16]

Data Presentation

Table 1: Cytotoxicity of Mitoxantrone (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Carcinoma | 18 | [17] |

| MCF-7 | Breast Carcinoma | 196 | [2][17] |

| HL-60 | Promyelocytic Leukemia | 8 | [2] |

| THP-1 | Acute Monocytic Leukemia | 12 | [2] |

| B-CLL Patient 1 | B-chronic lymphocytic leukaemia | ~700 µg/ml | [15] |

| B-CLL Patient 2 | B-chronic lymphocytic leukaemia | ~700 µg/ml | [15] |

| B-CLL Patient 3 | B-chronic lymphocytic leukaemia | ~1400 µg/ml | [15] |

Table 2: Effect of Mitoxantrone on Caspase Activity in Glioblastoma Cells

| Treatment | Caspase-8 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) | Caspase-3/7 Activity (Fold Increase) | Reference |

| Mitoxantrone + TRAIL (U87MG cells) | ~3 | ~8 | ~13 | [12] |

| Mitoxantrone + TRAIL (U87MG-R50 cells) | ~3 | ~3 | ~7 | [12] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of mitoxantrone on cancer cell lines.[2][18][19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Mitoxantrone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

DMSO (Dimethyl sulfoxide)[2]

-

96-well plates[2]

-

Multichannel pipette

-

Microplate reader[2]

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[2]

-

Prepare serial dilutions of mitoxantrone in complete medium.

-

Remove the medium from the wells and add 100 µL of the mitoxantrone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve mitoxantrone, e.g., DMSO).[2]

-

Incubate the plate for 24, 48, or 72 hours.[2]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.[2][20]

Materials:

-

Cells treated with mitoxantrone

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer[2]

Procedure:

-

Seed cells and treat with mitoxantrone for the desired time.

-

Harvest both adherent and floating cells.[2]

-

Wash the cells twice with cold PBS.[2]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.[2]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

-

Add 400 µL of 1X Binding Buffer to each tube.[2]

-

Analyze the cells by flow cytometry within one hour.[2] Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.[20][21]

DNA Fragmentation Assay

This protocol provides a method for detecting the characteristic DNA laddering seen in late-stage apoptosis.[22][23]

Materials:

-

Cells treated with mitoxantrone

-

Lysis buffer (e.g., Triton X-100 based buffer)[24]

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

TE buffer

-

Agarose

-

Ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Harvest cells after treatment with mitoxantrone.

-

Lyse the cells with lysis buffer.

-

Treat the lysate with RNase A to degrade RNA.

-

Treat with Proteinase K to digest proteins.

-

Extract DNA using phenol:chloroform:isoamyl alcohol.

-

Precipitate the DNA with ethanol and resuspend in TE buffer.

-

Run the DNA on a 1.5-2% agarose gel containing ethidium bromide.

-

Visualize the DNA under UV light. A characteristic ladder-like pattern of DNA fragments will be visible in apoptotic cells.[23]

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression and cleavage of key apoptosis-regulating proteins.[10][25][26]

Materials:

-

Cells treated with mitoxantrone

-

RIPA buffer with protease and phosphatase inhibitors[10]

-

BCA protein assay kit[10]

-

Laemmli sample buffer[10]

-

SDS-PAGE gels[10]

-

PVDF or nitrocellulose membranes[25]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[26]

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)[25][26]

-

ECL (Enhanced Chemiluminescence) substrate[10]

-

Chemiluminescence imaging system[10]

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[10]

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.[10]

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10][25]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[26]

-

Incubate the membrane with primary antibodies overnight at 4°C.[25][26]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10][25]

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[10]

-

Analyze band intensities to determine changes in protein expression or cleavage. Normalization to a loading control like β-actin is crucial.

Mandatory Visualization

Caption: Mitoxantrone-induced apoptosis signaling pathways.

Caption: General experimental workflow for studying mitoxantrone's effects.

References

- 1. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]

- 6. Mitoxantrone affects topoisomerase activities in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. Mitoxantrone-induced suicidal erythrocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 12. Identification of Mitoxantrone as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 21. researchgate.net [researchgate.net]

- 22. chemometec.com [chemometec.com]

- 23. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 24. scribd.com [scribd.com]

- 25. Western blot for the evaluation of Caspase 3 and BCL-2 expression [bio-protocol.org]

- 26. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

Technical Guide: Physicochemical Properties and Research Applications of Dhaq Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhaq diacetate, also known as Mitoxantrone diacetate, is a synthetic anthracenedione derivative with significant applications in biomedical research and clinical oncology. As a potent inhibitor of topoisomerase II and protein kinase C, it serves as a crucial tool for studying DNA replication, cell cycle regulation, and apoptosis. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and a summary of its known mechanisms of action to support its application in research and drug development.

Physicochemical Properties

This compound is the diacetate salt of the parent compound Mitoxantrone. Its physicochemical properties are critical for understanding its solubility, stability, and biological activity.[1][2][3][4][5][6][7]

Table 1: Physicochemical Properties of this compound and its Parent Compound, Mitoxantrone

| Property | This compound | Mitoxantrone (Parent Compound) | Reference |

| IUPAC Name | 2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate | 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]anthracene-9,10-dione | [1] |

| Synonyms | Mitoxantrone diacetate, NSC 299195 | DHAQ, Mitozantrone, Mitoxanthrone | [1][2] |

| CAS Number | 70711-41-0 | 65271-80-9 | [1][2] |

| Molecular Formula | C26H36N4O10 | C22H28N4O6 | [1][2] |

| Molecular Weight | 564.58 g/mol | 444.48 g/mol | [4][7] |

| Appearance | Blue-black solid | Blue-black solid | [2] |

| Melting Point | Not explicitly available | 160-162 °C | [6] |

| Boiling Point | 805.7 °C at 760 mmHg | Not available | [3] |

| Solubility | 10 mM in DMSO | Sparingly soluble in water; slightly soluble in methanol; practically insoluble in acetonitrile, chloroform, acetone. Soluble in DMSO (88 mg/mL) and DMF. | [3][4] |

| pKa | Not explicitly available | 8.3 - 8.6 (for the two ionizable amine groups) | [5] |

| LogP | Not explicitly available | -3.1 | [2] |

Experimental Protocols

Synthesis of this compound (Mitoxantrone Diacetate)

Workflow for the Synthesis of this compound

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Dissolution: Dissolve Mitoxantrone free base in a minimal amount of a suitable anhydrous solvent, such as ethanol, in a round-bottom flask.

-

Acid Addition: While stirring, add two molar equivalents of glacial acetic acid to the solution.

-

Reaction: Continue stirring the reaction mixture at room temperature for a period of 2-4 hours to ensure complete salt formation.

-

Precipitation: The this compound salt may precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar co-solvent (e.g., diethyl ether) or by cooling the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the final product under vacuum to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

The quantification of this compound (Mitoxantrone) in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Several HPLC methods have been reported.[8][9][10][11][12]

Workflow for HPLC Analysis of this compound in Plasma

Caption: Experimental workflow for the HPLC analysis of this compound in plasma.

Methodology:

-

Sample Preparation (Protein Precipitation): [8][9]

-

To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., Mitoxantrone-d8).

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Chromatographic Conditions: [8][9][10]

-

Column: C18 reversed-phase column (e.g., Nucleosil C18, 250 mm x 4.6 mm I.D.).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM sodium phosphate buffer with 0.1% triethylamine or 1.6 M ammonium formate buffer, pH 4.0).

-

Detection: UV detection at 610 nm or 655 nm, or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the action of its active moiety, Mitoxantrone. The primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis.[3] Additionally, it has been shown to inhibit protein kinase C (PKC) and affect various signaling pathways.[4]

Signaling Pathways Affected by this compound (Mitoxantrone)

Caption: Key signaling pathways modulated by this compound (Mitoxantrone).

-

DNA Intercalation and Topoisomerase II Inhibition: Mitoxantrone intercalates into DNA, causing cross-links and strand breaks.[3] It is also a potent inhibitor of topoisomerase II, an enzyme essential for DNA replication and repair, which further contributes to DNA damage and ultimately induces apoptosis in rapidly dividing cells.[3][4]

-

Protein Kinase C (PKC) Inhibition: this compound has been shown to inhibit the activity of protein kinase C (PKC) with an IC50 of 8.5 μM.[4] PKC is a family of enzymes involved in controlling the function of other proteins through phosphorylation, and its inhibition can lead to decreased cell proliferation.

-

Modulation of Other Signaling Pathways:

-

mTOR Pathway: Mitoxantrone can inhibit the mTOR signaling pathway by targeting eEF-2K, which is involved in the resistance of cancer cells to mTOR inhibitors.

-

HIF-1α Inhibition: It has been found to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) through a mechanism that may involve the blockage of its translation.

-

Immunomodulation: Mitoxantrone suppresses the proliferation of T cells, B cells, and macrophages, impairs antigen presentation, and decreases the secretion of proinflammatory cytokines.

-

Conclusion

This compound is a valuable research tool with well-characterized physicochemical properties and multiple mechanisms of action. This guide provides essential information for its effective use in the laboratory, from understanding its fundamental properties to applying it in experimental settings. The detailed protocols and pathway diagrams offer a framework for researchers to design and execute studies aimed at elucidating complex biological processes and developing novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mitoxantrone synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. [Successful preparation of mitoxantrone emulsion containing non-ionic contrast medium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Preparation of mitoxantrone liposomes and study on its in vivo distribution in rats after transdermal delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Mitoxantrone diacetate - Immunomart [immunomart.com]

- 10. Biological evaluation of mitoxantrone dihydrochloride synthesized by a new method. II. Comparison of Now 85/34 and Novantrone (Lederle) acute toxicity and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. globalrph.com [globalrph.com]

Unveiling the Multifaceted Identity of Dhaq Diacetate in Scientific Research

A comprehensive guide to the synonyms, chemical properties, and biological context of a significant anthracenedione derivative.

For researchers, scientists, and drug development professionals navigating the complex landscape of chemical compounds, precise identification is paramount. Dhaq diacetate, a notable anthracenedione derivative, is referenced across a spectrum of scientific literature under various names. This guide provides an in-depth overview of its synonyms, key identifiers, and related chemical information to ensure clarity and facilitate comprehensive research.

Synonyms and Chemical Identifiers

This compound is most commonly known in the scientific community as Mitoxantrone diacetate .[1] This name is frequently used in pharmacological and clinical studies. In addition to this primary synonym, the compound is identified by several other names and codes, which are crucial for exhaustive literature searches and accurate substance identification.

A comprehensive list of synonyms and identifiers for this compound is presented in Table 1. This includes its systematic IUPAC name, registry numbers, and other labels assigned during its chemical and pharmacological development.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| Common Name | This compound | Depositor-Supplied[1] |

| Primary Synonym | Mitoxantrone diacetate | PubChem[1] |

| IUPAC Name | 2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium diacetate | PubChem[1] |

| CAS Number | 70711-41-0 | ChemIDplus[1] |

| NSC Number | NSC 299195 | PubChem[1] |

| Systematic Name | 1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate | PubChem[1] |

| Other Synonyms | 5,8-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-1,4-dihydroxy-9,10-anthracenedione diacetate | PubChem[1] |

| 5,8-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)-1,4-dihydroxyanthraquinone 1,4-diaceate | PubChem[1] | |

| Anthraquinone, 5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-1,4-dihydroxy-, 1,4-diacetate (salt) | PubChem[1] | |

| PubChem CID | 51151 | PubChem[1] |

The parent compound of this compound is Mitoxantrone, with a CAS number of 65271-80-9.[1] this compound is the diacetate salt of this parent compound.

Experimental Protocols and Methodologies

Detailed experimental protocols are fundamental for the replication and advancement of scientific research. While specific, step-by-step laboratory procedures for this compound are proprietary to the developing institutions or detailed within specific research publications, the general methodologies for handling and analyzing such compounds are standardized. The synthesis of related anthracenedione derivatives, for instance, often involves multi-step organic reactions. A generalized workflow for the synthesis and characterization of a compound like this compound is illustrated below.

References

Methodological & Application

Application Notes and Protocols for Dhaq Diacetate (Mitoxantrone) in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhaq diacetate, more commonly known as Mitoxantrone diacetate, is a synthetic anthracenedione derivative with potent antineoplastic activity. It is an analogue of the anthracycline antibiotics and is utilized in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma. The primary mechanism of action of Mitoxantrone involves intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA repair and replication. This action leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2] These application notes provide detailed protocols for in vitro studies using this compound (Mitoxantrone) to assess its effects on cancer cell lines.

Data Presentation: Cytotoxicity of Mitoxantrone

The cytotoxic effects of Mitoxantrone have been extensively evaluated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Mitoxantrone in several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Carcinoma | 0.018[3] |